molecular formula C17H21N3O3S B2915454 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 459845-54-6

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2915454
CAS No.: 459845-54-6
M. Wt: 347.43
InChI Key: AYTMVTFPRRRJLT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 2 with a 4-methoxyphenyl group and a thioether linkage to a ketone-functionalized 4-methylpiperidine moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-3-5-14(22-2)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTMVTFPRRRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative belonging to the class of oxadiazole compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S. The compound features a thioether linkage and an oxadiazole ring, which are critical for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityMIC (µg/mL)Target Organisms
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanoneAntibacterial15.62E. coli, S. aureus
Related Oxadiazole DerivativeAntifungal15.62Candida albicans

Anticancer Activity

Oxadiazole derivatives have shown promise in cancer research. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Study ReferenceCompound TestedCell LineIC50 (µM)
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanoneMCF-710.5
Related CompoundHCT1166.2

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole compounds is linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that these compounds can reduce inflammation markers in macrophage cultures.

The biological activity of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with Cellular Receptors : Potential interaction with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives:

  • Antibacterial Study : A study conducted on various oxadiazole derivatives showed promising results against resistant strains of bacteria, suggesting that modifications in the structure could enhance potency.
  • Cytotoxicity Assay : In a comparative study, the compound was tested alongside known chemotherapeutic agents, demonstrating lower IC50 values indicating higher potency against certain cancer cell lines.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-methoxyphenyl substituent distinguishes this compound from analogs with electron-withdrawing or bulky groups. Key comparisons include:

Compound Name Aromatic Substituent Biological Activity Key Spectral Data (IR, MS) Reference
Target Compound 4-Methoxyphenyl Not explicitly reported Not provided in evidence -
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Chlorophenyl Anticancer (cytotoxicity) IR: 3040 cm⁻¹ (aromatic C–H), MS: m/z 361
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone 3-Bromophenyl, 4-Nitrophenyl Industrial applications Not provided
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Phenyl Research chemical (no activity specified) CAS: 708281-20-3

Key Observations :

  • Chlorophenyl (11a) and bromophenyl (14) substituents may enhance cytotoxicity or industrial utility but reduce metabolic stability compared to methoxyphenyl .

Heterocyclic and Amine Moieties

The 4-methylpiperidine group is compared to piperazine, benzylpiperazine, and other nitrogen-containing substituents:

Compound Name Amine Substituent Biological Activity Synthesis Yield Reference
Target Compound 4-Methylpiperidine Not explicitly reported Not provided -
1-(4-Benzylpiperazin-1-yl)-2-((5-(2-(4-methoxyphenyl)benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (5d) 4-Benzylpiperazine Aromatase inhibition 62%
2-((5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-substituted-phenyl)ethanone derivatives Variable aryl groups Cytotoxicity (proportional to cell viability) Not provided
2-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2-Methylphenyl, 4-methylpiperidine Structural analog Not provided

Key Observations :

  • Piperazine derivatives (5d) show enzyme inhibitory activity, suggesting that the target compound’s 4-methylpiperidine group may similarly modulate enzyme interactions .
  • Cytotoxic analogs (2,3) with pyrimidinylthio-propyl chains highlight the role of extended sulfur-containing linkers in enhancing bioactivity .

Q & A

Q. What experimental designs are recommended to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment .
  • Use fluorescent probes (e.g., ROS sensors) or flow cytometry to assess mitochondrial membrane potential and apoptosis .

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